![molecular formula C18H20N2O3S2 B2691635 Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate CAS No. 316125-41-4](/img/structure/B2691635.png)
Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate
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Description
“Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H20N2O3S2. Its average mass is 376.493 Da and its monoisotopic mass is 376.091522 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives in general can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, are utilized in industrial chemistry as corrosion inhibitors . These compounds protect metals from corrosion, making them valuable in various applications such as coatings, paints, and metal protection.
- Thiophene-mediated molecules play a crucial role in the advancement of organic semiconductors . These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated structure of thiophenes allows efficient charge transport.
- Thiophene-based compounds exhibit diverse pharmacological properties:
- Anticancer : Some derivatives possess anticancer activity .
- Anti-inflammatory : Others exhibit anti-inflammatory effects .
- Antimicrobial : Certain thiophenes show antimicrobial properties .
- Antihypertensive : The thiophene ring system contributes to antihypertensive effects .
- Anti-atherosclerotic : Some compounds may help prevent atherosclerosis .
- Notable examples of drugs containing thiophene moieties:
- Researchers employ various synthetic methods to obtain thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common methods . For instance, the Gewald reaction yields aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
- Intramolecular Transannulation : Intriguingly, intramolecular transannulation has been used in the synthesis of n-fused thiophenes .
Corrosion Inhibitors
Organic Semiconductors
Pharmacological Properties
Biologically Active Drugs
Synthetic Strategies
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-5-23-17(22)14-11(3)12(4)25-16(14)20-18(24)19-15(21)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLKDYNXSLBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate |
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